

Application Notes and Protocols for the Enzymatic Synthesis of Rebaudioside E

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Compound of Interest		
Compound Name:	Rebaudioside E	
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Introduction

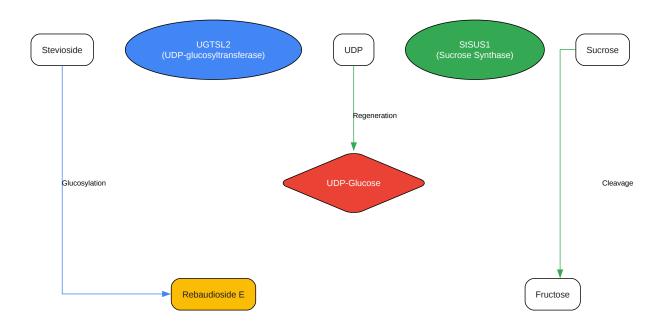
Rebaudioside E is a minor steviol glycoside found in the leaves of Stevia rebaudiana. It is recognized for its high-intensity sweetness, approximately 150-200 times that of sucrose, and serves as a valuable precursor for the synthesis of other commercially significant steviol glycosides like Rebaudioside D and M.[1][2] Enzymatic glycosylation presents a highly specific and efficient method for the production of **Rebaudioside E** from more abundant steviol glycosides, such as Stevioside. This application note provides detailed protocols for the enzymatic synthesis of **Rebaudioside E** using a coupled enzyme system, along with methods for product analysis and purification.

The described method utilizes a UDP-glucosyltransferase from Solanum lycopersicum (UGTSL2) to catalyze the transfer of a glucose moiety to the C-19 glucosyl unit of Stevioside, forming a $\beta(1 \rightarrow 2)$ linkage to produce **Rebaudioside E**.[1][2] To ensure a continuous supply of the activated sugar donor, UDP-glucose, a sucrose synthase from Solanum tuberosum (StSUS1) is coupled to the reaction, regenerating UDP-glucose from sucrose and UDP.[1][2]

Enzymatic Reaction Pathway

The enzymatic synthesis of **Rebaudioside E** from Stevioside involves a two-enzyme coupled reaction. The overall process is depicted in the signaling pathway diagram below.





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Caption: Enzymatic cascade for **Rebaudioside E** synthesis.



Quantitative Data Summary

The following table summarizes the quantitative data from a representative bioconversion of Stevioside to **Rebaudioside E**.

Parameter	Value	Reference
Substrate (Stevioside)	20 g/L	[1][2]
Product (Rebaudioside E)	15.92 g/L	[1][2]
Reaction Volume	20 mL	[1][2]
Reaction Time	24 hours	[1][2]
Conversion Yield	Approximately 79.6%	Calculated from[1][2]

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Enzymes (UGTSL2 and StSUS1)

This protocol describes the expression of UGTSL2 and StSUS1 in E. coli and their subsequent purification.

1.1. Gene Synthesis and Vector Construction:

- Codon-optimize the genes for UGTSL2 (Solanum lycopersicum) and StSUS1 (Solanum tuberosum) for expression in E. coli.
- Clone the synthesized genes into a suitable expression vector (e.g., pET series) with an Nterminal 6x-His tag for affinity purification.

1.2. Protein Expression:

- Transform E. coli BL21(DE3) cells with the expression plasmids.
- Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.



- Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Continue to culture at a lower temperature, such as 16-25°C, for 16-20 hours to enhance soluble protein expression.
- 1.3. Cell Lysis and Protein Purification:
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and 1 mM PMSF).
- · Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.
- Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
- Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
- Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
- Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
- Determine the protein concentration using a Bradford assay.

Protocol 2: Enzymatic Synthesis of Rebaudioside E

This protocol details the bioconversion of Stevioside to **Rebaudioside E**.

2.1. Reaction Mixture:



Stevioside: 20 g/L

Sucrose: 60 g/L

• UDP: 1 mM

MgCl₂: 3 mM

Purified UGTSL2: 0.1 mg/mL

Purified StSUS1: 0.1 mg/mL

Potassium phosphate buffer: 50 mM, pH 7.2

Total reaction volume: 20 mL

2.2. Reaction Conditions:

- Combine all reaction components in a suitable vessel.
- Incubate the reaction mixture at 30°C with gentle agitation (e.g., 150 rpm) for 24 hours.
- Monitor the progress of the reaction by taking aliquots at different time points (e.g., 0, 6, 12, 18, 24 hours) for HPLC analysis.
- Terminate the reaction by heating at 95°C for 10 minutes.
- Clarify the reaction mixture by centrifugation at 10,000 x g for 10 minutes before analysis.

Protocol 3: Analytical HPLC Method for Rebaudioside E Quantification

This protocol provides a method for the analysis of the reaction mixture to quantify the production of **Rebaudioside E**.

3.1. HPLC System and Column:

HPLC system with a UV detector.



• Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm particle size).

3.2. Mobile Phase and Gradient:

- Mobile Phase A: Acetonitrile
- Mobile Phase B: 10 mM Sodium Phosphate Buffer, pH 2.6
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 210 nm
- Injection Volume: 10 μL
- Isocratic elution with 32:68 (v/v) Acetonitrile:Buffer is often effective.

3.3. Sample Preparation:

- Dilute the clarified reaction mixture with the mobile phase to a suitable concentration for analysis.
- Filter the diluted sample through a 0.45 μm syringe filter before injection.

3.4. Quantification:

- Prepare a standard curve of **Rebaudioside E** of known concentrations.
- Calculate the concentration of **Rebaudioside E** in the samples by comparing the peak area with the standard curve.

Protocol 4: LC-MS/MS Analysis for Product Confirmation

This protocol is for the confirmation of the identity of **Rebaudioside E**.

4.1. LC-MS/MS System:

 A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.



4.2. LC Conditions:

• Use a similar C18 column and mobile phase as in the HPLC method, potentially with a gradient elution to improve separation.

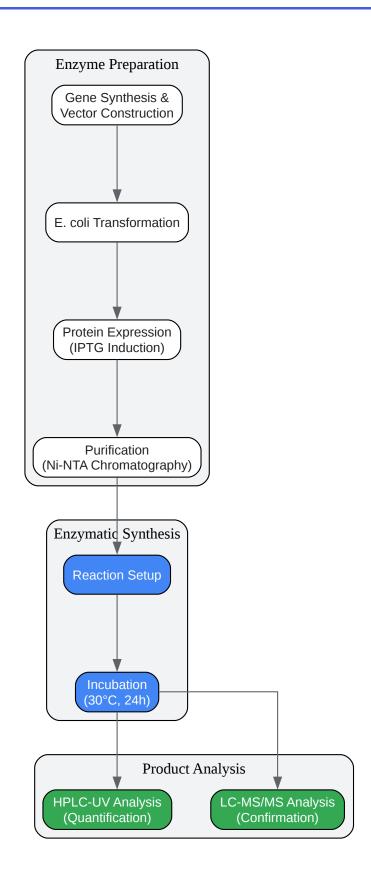
4.3. MS/MS Parameters:

- Ionization Mode: Negative ESI
- Scan Mode: Multiple Reaction Monitoring (MRM)
- Monitor the transition of the precursor ion of Rebaudioside E ([M-H]⁻ at m/z 965.5) to its characteristic product ions.

Experimental Workflow

The following diagram illustrates the overall experimental workflow from enzyme production to product analysis.





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Caption: Workflow for **Rebaudioside E** production.



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